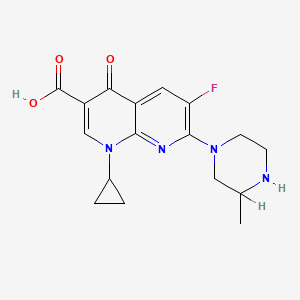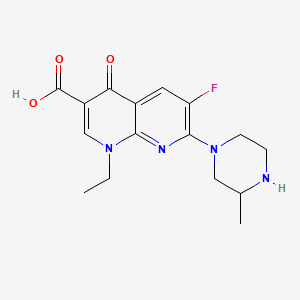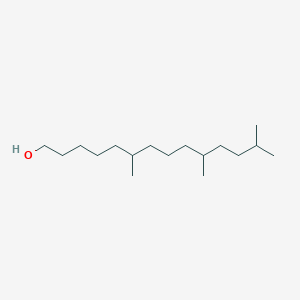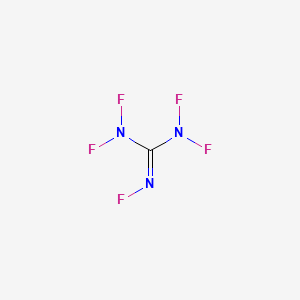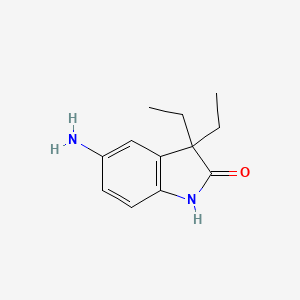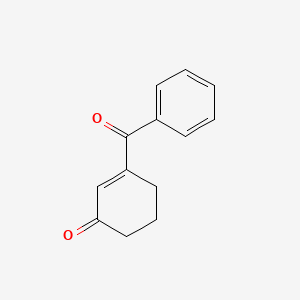![molecular formula C6H6N4OS B3044924 3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione CAS No. 100565-58-0](/img/structure/B3044924.png)
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole-4-carboxamide with carbon disulfide in the presence of a base, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thione group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione involves its interaction with specific molecular targets. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking the cell cycle progression and inducing apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acid residues in the active site of the target enzyme is crucial for its inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
100565-58-0 |
|---|---|
Molekularformel |
C6H6N4OS |
Molekulargewicht |
182.21 g/mol |
IUPAC-Name |
2-methyl-7-sulfanylidene-1,4-dihydropyrazolo[4,3-d]pyrimidin-3-one |
InChI |
InChI=1S/C6H6N4OS/c1-10-6(11)4-3(9-10)5(12)8-2-7-4/h2,9H,1H3,(H,7,8,12) |
InChI-Schlüssel |
URMCJWILMOSHLQ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(N1)C(=S)N=CN2 |
Kanonische SMILES |
CN1C(=O)C2=C(N1)C(=S)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


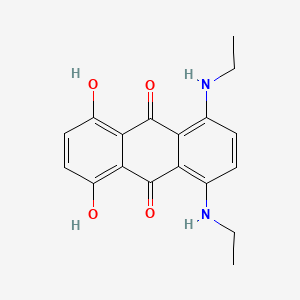
![Thiazole, 4,5-dihydro-2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B3044843.png)
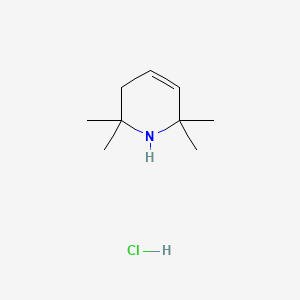
![7-Oxaspiro[3.5]nonane-6,8-dione](/img/structure/B3044849.png)
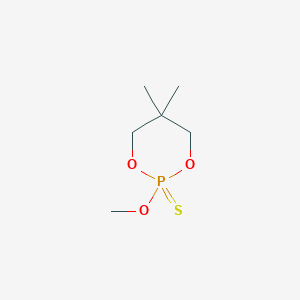
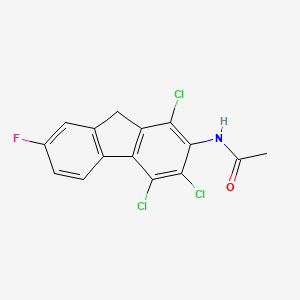

![1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one](/img/structure/B3044855.png)
